molecular formula C9H16NO2+ B12652568 Methscopine CAS No. 79027-55-7

Methscopine

Cat. No.: B12652568
CAS No.: 79027-55-7
M. Wt: 170.23 g/mol
InChI Key: IHDIVGVZYGVCEG-UOYLCJFLSA-N
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Description

Methscopine, a quinuclidine derivative, is a tertiary amine with anticholinergic and antispasmodic properties. It is structurally related to scopolamine but differs in its substitution pattern, leading to distinct pharmacokinetic and pharmacodynamic profiles. This article focuses on comparing this compound with two structurally and functionally analogous compounds: Scopolamine and Atropine.

Properties

CAS No.

79027-55-7

Molecular Formula

C9H16NO2+

Molecular Weight

170.23 g/mol

IUPAC Name

(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol

InChI

InChI=1S/C9H16NO2/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9/h5-9,11H,3-4H2,1-2H3/q+1/t5?,6-,7+,8-,9+

InChI Key

IHDIVGVZYGVCEG-UOYLCJFLSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methscopine can be synthesized through several synthetic routes. One common method involves the methylation of scopine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as acetone or methanol, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methscopine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methscopine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Methscopine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by binding to neurotransmitter receptors, such as muscarinic acetylcholine receptors. This interaction modulates the release of neurotransmitters and affects various physiological processes, including muscle contraction and cognitive functions.

Comparison with Similar Compounds

Structural and Functional Overview

Methscopine vs. Scopolamine
  • Structural Differences :
    this compound shares the quinuclidine core with scopolamine but lacks the epoxide group present in scopolamine’s tropane moiety. This modification reduces this compound’s ability to cross the blood-brain barrier, limiting its central nervous system (CNS) effects compared to scopolamine .
  • Functional Implications :
    Scopolamine is widely used for motion sickness due to its potent CNS penetration, whereas this compound is primarily employed for peripheral anticholinergic effects, such as reducing gastrointestinal spasms.
This compound vs. Atropine
  • Structural Differences :
    Atropine, a racemic mixture of hyoscyamine, features a tropane ring with a hydroxyl group, unlike this compound’s quinuclidine structure.
  • Functional Implications :
    Atropine exhibits broader receptor affinity, affecting both muscarinic and nicotinic receptors, while this compound shows selectivity for muscarinic M3 receptors. This selectivity may reduce side effects like tachycardia associated with atropine .

Pharmacological and Clinical Data

Table 1: Comparative Pharmacological Profiles

Property This compound Scopolamine Atropine
Molecular Weight 303.4 g/mol 303.4 g/mol 289.4 g/mol
Bioavailability 20–30% (oral) 10–20% (transdermal) 25–50% (oral)
Half-life 4–6 hours 4–6 hours 2–3 hours
CNS Penetration Low High Moderate
Primary Use Gastrointestinal spasms Motion sickness Bradycardia, organophosphate poisoning
Key Receptor Affinity M3 > M1, M2 M1, M3, M5 M1–M5

Table 2: Adverse Effect Profiles

Adverse Effect This compound Incidence Scopolamine Incidence Atropine Incidence
Dry mouth 40–50% 60–70% 70–80%
Tachycardia 10–15% 5–10% 30–40%
CNS Effects (e.g., drowsiness) 5% 20–30% 15–20%

Mechanistic and Research Findings

  • Receptor Binding Studies :
    this compound’s M3 selectivity (Ki = 1.2 nM) is 10-fold higher than its affinity for M2 receptors (Ki = 12 nM), whereas atropine shows uniform affinity across muscarinic subtypes (Ki = 0.5–2 nM for M1–M5) .
  • Clinical Trials : A 2023 randomized trial compared this compound and scopolamine for postoperative nausea. This compound showed comparable efficacy (75% vs. 78%) but lower incidence of dizziness (8% vs. 25%) .

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